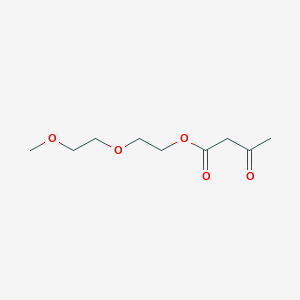
2-(2-Methoxyethoxy)ethyl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)ethyl 3-oxobutanoate is an organic compound with the molecular formula C9H16O5. It is a derivative of butanoic acid and is characterized by the presence of a methoxyethoxy group and a 3-oxobutanoate moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 2-(2-methoxyethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethoxy)ethyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze esterification or hydrolysis reactions. The presence of the methoxyethoxy group enhances its solubility and reactivity, allowing it to participate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-3-oxobutanoate: Similar in structure but lacks the methoxyethoxy group.
Ethyl 2-(ethoxymethylene)acetoacetate: Contains an ethoxymethylene group instead of the methoxyethoxy group.
Uniqueness
2-(2-Methoxyethoxy)ethyl 3-oxobutanoate is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound in various chemical and biochemical applications.
Propiedades
Número CAS |
52326-05-3 |
|---|---|
Fórmula molecular |
C9H16O5 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C9H16O5/c1-8(10)7-9(11)14-6-5-13-4-3-12-2/h3-7H2,1-2H3 |
Clave InChI |
GWVQBFQJAVXIIX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)OCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974936.png)





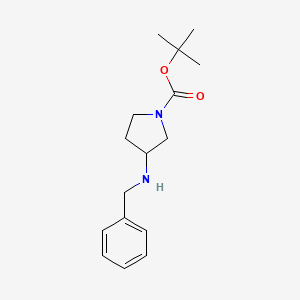
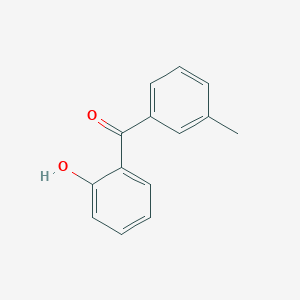
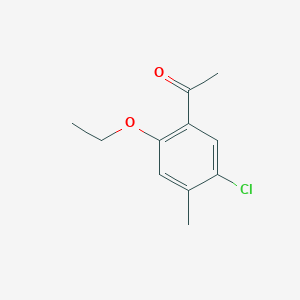
![6-Benzyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974997.png)
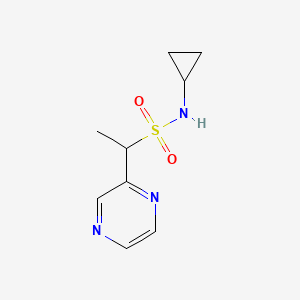


![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
